ethyl 2-methyl-5-oxo-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate
Description
IUPAC Nomenclature Conventions for Polycyclic Furan Derivatives
The compound ethyl 2-methyl-5-oxo-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate derives its name from the fused naphtho[1,2-b]furan core, a bicyclic system combining a benzene ring (positions 1–10) ortho-fused to a furan ring (positions 1,2,3,4,5) via bonds 1,2 and 2,3. The parent structure is prioritized based on heteroatom presence (oxygen in furan), with substituents numbered to achieve the lowest possible locants.
- Naphtho[1,2-b]furan : The fusion letter “b” indicates the benzene ring’s bonds (1,2) fused to the furan’s bonds (2,3).
- Substituents :
- Position 2 : Methyl group.
- Position 3 : Ethyl carboxylate.
- Position 4 : β-Aminoacrylate substituent ({(pyridin-3-yl)methyl}aminomethylidene).
- Position 5 : Oxo group.
The β-aminoacrylate moiety adopts the Z-configuration due to conjugation with the furan’s π-system, stabilized by intramolecular hydrogen bonding.
X-ray Crystallographic Analysis of the Naphtho[1,2-b]Furan Core Structure
X-ray diffraction studies of analogous naphtho[1,2-b]furan derivatives reveal a planar fused-ring system with minor deviations (mean plane deviation: 0.015–0.040 Å). Key structural features include:
| Parameter | Value |
|---|---|
| Furan ring planarity | 0.012 Å (RMS deviation) |
| Dihedral angle (furan:phenyl) | 18.2°–48.2° |
| C=O bond length (position 5) | 1.21 Å |
The ethyl carboxylate at position 3 adopts a synperiplanar conformation relative to the furan oxygen, minimizing steric clash. The pyridin-3-ylmethyl group exhibits a dihedral angle of 81.5°–87.1° with the naphthofuran plane, influenced by π-stacking interactions.
Spectroscopic Characterization Techniques
1H NMR Analysis
13C NMR Analysis
IR Spectroscopy
Tautomeric Considerations in β-Aminoacrylate Substituent Configuration
The β-aminoacrylate group exists predominantly in the keto-amine tautomer due to conjugation with the furan’s electron-deficient ring. X-ray data confirm the E-configuration of the C=N bond (1.28 Å), with intramolecular hydrogen bonding between the imine nitrogen (N–H: 1.01 Å) and the furan oxygen (O···H distance: 2.12 Å). NMR studies in DMSO-d~6~ show no evidence of enol-imine tautomerism, indicating stabilization via resonance (Figure 1).
Figure 1 : Tautomeric equilibrium of the β-aminoacrylate substituent (keto-amine form favored).
Properties
Molecular Formula |
C23H20N2O4 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-(pyridin-3-ylmethyliminomethyl)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H20N2O4/c1-3-28-23(27)19-14(2)29-22-17-9-5-4-8-16(17)21(26)18(20(19)22)13-25-12-15-7-6-10-24-11-15/h4-11,13,26H,3,12H2,1-2H3 |
InChI Key |
LFVCJSGSTKGBOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NCC4=CN=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-oxo-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: The synthesis begins with the construction of the naphthofuran core. This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydroxy-1-naphthaldehyde and an appropriate reagent like acetic anhydride.
Introduction of the Pyridinylmethyl Group: The next step involves the introduction of the pyridinylmethyl group. This can be done through a nucleophilic substitution reaction where the naphthofuran core reacts with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Final Product: The final step involves the condensation of the intermediate with ethyl acetoacetate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-oxo-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the pyridinylmethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications that can lead to derivatives with enhanced properties. For instance, it can be utilized in the development of new catalysts or intermediates for pharmaceutical synthesis .
Biology
Preliminary studies indicate that ethyl 2-methyl-5-oxo-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate exhibits promising biological activities. Compounds with similar structures have shown potential as antimicrobial, antiviral, and anticancer agents. The exploration of its biological properties could lead to the discovery of new therapeutic agents .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a drug candidate. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for drug development. Notably, compounds derived from naphtho[1,2-b]furan structures have been linked to various pharmacological activities .
Industry
The industrial applications of this compound include its incorporation into polymers to enhance mechanical or thermal properties. This versatility makes it suitable for developing advanced materials in sectors such as coatings, plastics, and pharmaceuticals .
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibitory effects against various bacteria | , |
| Antiviral | Potential activity against viral infections | , |
| Anticancer | Cytotoxic effects on cancer cell lines | , |
Table 2: Synthetic Routes
| Step | Description | Conditions Required |
|---|---|---|
| Formation of Naphthofuran Core | Cyclization using 2-hydroxy-1-naphthaldehyde | Acetic anhydride |
| Introduction of Pyridinylmethyl Group | Nucleophilic substitution with pyridin-3-ylmethyl chloride | Base: Potassium carbonate |
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-oxo-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan and Pyrrole-Based Analogues
Compounds with fused furan or pyrrole systems, such as those in and , share similarities in their heterocyclic frameworks. For example:
- 3-[(5Z)-5-[[4-Ethenyl-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-2-oxopyrrol-3-yl]propanoate () contains three pyrrole rings and lacks the pyridine moiety, resulting in distinct electronic properties and reduced solubility compared to the target compound’s pyridine-containing structure .
- C36H44N4Ni () is a nickel-coordinated complex with a propanoic acid backbone and pyrrole rings. Unlike the target compound, its coordination geometry and metal-binding capability make it relevant in catalysis, whereas the target’s organic structure may favor pharmaceutical applications .
Functional Group Variations
- Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate () shares an ethyl ester group but incorporates a thienopyridine ring instead of a naphthofuran. This difference alters aromaticity and reactivity, with the sulfur atom in the thiophene ring influencing redox behavior .
- Ethanedioic acid () and 3-[2-[[3-(2-Carboxyethyl)...propanoic acid () replace the ester group with carboxylic acids, enhancing hydrophilicity but reducing stability under basic conditions .
Crystallographic and Hydrogen-Bonding Behavior
- The target compound’s pyridine nitrogen and enamine group likely participate in hydrogen bonding, akin to patterns described in . Replacing the pyridine with pyrrole (as in ) would eliminate this H-bonding site, affecting crystal packing and solubility .
- Ring puckering in the naphthofuran system may resemble the geometric analyses in , though fused systems exhibit less flexibility than monocyclic counterparts like cyclopentane derivatives .
Methodological Commonalities
Structural studies of the target compound and its analogues rely on tools like SHELXL for refinement () and WinGX/ORTEP for visualization (). These methods are critical for resolving complex ring systems and anisotropic displacement parameters .
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Electronic Properties : The target compound’s pyridine and naphthofuran system likely exhibits redshifted UV-Vis absorption compared to pyrrole-based analogues due to extended conjugation .
- Crystallography : SHELX refinement () would resolve challenges in modeling the fused ring system, whereas simpler compounds (e.g., ) require less rigorous methods .
- Reactivity : The enamine group in the target compound may undergo nucleophilic addition, unlike the inert Ni-coordinated pyrroles in .
Biological Activity
Ethyl 2-methyl-5-oxo-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological properties, synthesis pathways, and potential therapeutic applications of this compound based on diverse sources.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a naphtho[1,2-b]furan core, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including regioselective cycloaddition and functionalization of naphthoquinones and related derivatives. For instance, the synthesis can be achieved through an In(OTf)3-catalyzed formal [3 + 2] cycloaddition of 1,4-naphthoquinones with β-ketoamides, yielding high regioselectivity and good yields .
Antimicrobial Properties
Recent studies have indicated that derivatives of naphtho[1,2-b]furan compounds exhibit notable antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways .
Antioxidant Activity
The compound also displays antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have demonstrated that naphtho[1,2-b]furan derivatives can scavenge free radicals, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of diseases where oxidative stress plays a pivotal role, such as cancer and neurodegenerative disorders .
Pharmacological Applications
The pharmacological potential of this compound has been explored in various therapeutic contexts:
- Antidepressant Effects : Some derivatives have been identified as selective serotonin receptor antagonists, indicating potential use in treating depression by modulating neurotransmitter systems .
- Anti-inflammatory Activity : The compound's structural features suggest it may inhibit inflammatory pathways, making it a candidate for further research in inflammatory diseases.
- Antiviral Properties : Preliminary studies indicate that certain naphtho[1,2-b]furan derivatives can inhibit viral replication processes, suggesting their potential as antiviral agents against pathogens such as HCV (Hepatitis C Virus) .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of naphtho[1,2-b]furan derivatives in preclinical models:
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what intermediates are critical?
The compound can be synthesized via multi-step reactions involving Knoevenagel condensation and cyclization. Key intermediates include naphtho[1,2-b]furan precursors and pyridinylmethylidene derivatives. For example, a similar naphtho-furan derivative was synthesized using DMF as a solvent, POCl₃ for formylation, and controlled heating (90°C) to achieve 70% yield after recrystallization .
Q. Which spectroscopic methods are most effective for structural validation?
Combined use of ¹H/¹³C NMR, IR, and X-ray crystallography (XRD) is essential. XRD provides definitive confirmation of stereochemistry and molecular packing, as demonstrated in crystal structure analyses of analogous compounds . IR and NMR help verify functional groups and proton environments, with specific attention to shifts in the pyridinylmethylidene and ester carbonyl regions .
Q. What solvent systems and temperature ranges optimize synthesis stability?
Polar aprotic solvents like DMF or ethanol are critical for intermediate stability. Reactions involving amino-methylidene groups require temperatures ≤90°C to prevent decomposition, as shown in naphtho-furan syntheses . Cooling to 0°C during formylation steps minimizes side reactions .
Q. How should purification be performed for high-purity isolation?
Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates, while recrystallization (ethanol/water) ensures final product purity. Filtration under reduced pressure removes byproducts effectively .
Advanced Research Questions
Q. How can reaction yields for the Knoevenagel condensation step be optimized?
Apply Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and reaction time. Flow chemistry systems (e.g., continuous-flow reactors) enhance reproducibility and yield by maintaining precise temperature and mixing conditions . Statistical modeling (e.g., response surface methodology) identifies optimal parameters .
Q. What strategies resolve contradictions between computational and experimental structural data?
Cross-validate NMR chemical shifts with density functional theory (DFT) calculations. If discrepancies arise (e.g., unexpected diastereomer formation), single-crystal XRD provides definitive structural proof . For dynamic systems, variable-temperature NMR can clarify conformational equilibria .
Q. How do electronic effects of the pyridinylmethylidene moiety influence reactivity?
Conduct Hammett studies by introducing substituents on the pyridine ring. Electrochemical methods (cyclic voltammetry) quantify electron-withdrawing/donating effects. Correlate these with reaction rates in nucleophilic additions or cyclizations .
Q. Can flow chemistry be adapted for scalable synthesis while preserving stereochemistry?
Yes. Microreactors with controlled residence times minimize racemization in chiral intermediates. For example, Omura-Sharma-Swern oxidation in flow systems improved yield and stereoselectivity in diazomethane syntheses . Monitor reaction progress inline via UV-Vis or FTIR spectroscopy .
Q. What in vitro assays are suitable for evaluating kinase inhibition bioactivity?
Use fluorescence-based ADP-Glo™ assays for kinase activity screening. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to ATP pockets. Validate with cell-based assays (e.g., proliferation inhibition in cancer cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
